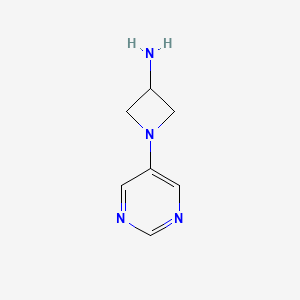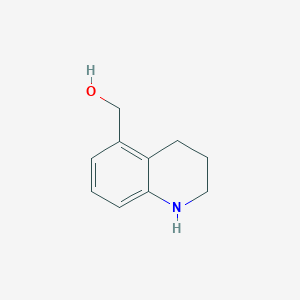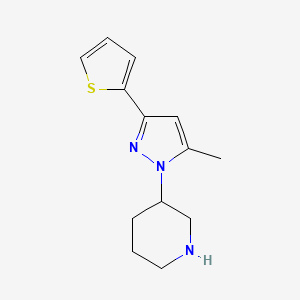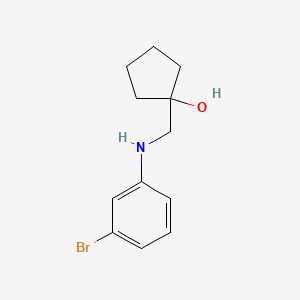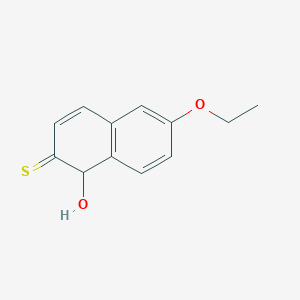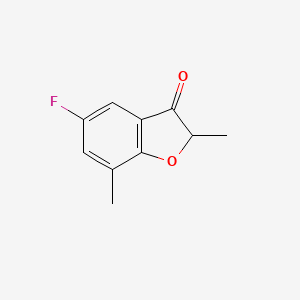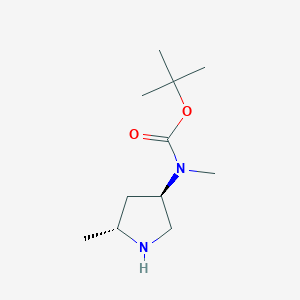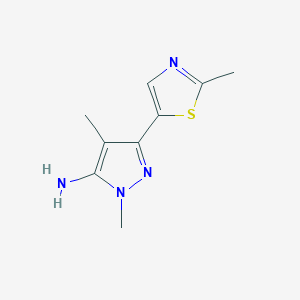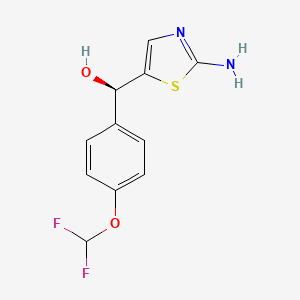
(R)-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is a chiral compound that features a thiazole ring, an aminothiazole moiety, and a difluoromethoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the aminothiazole group. The difluoromethoxyphenyl moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the reduction of the intermediate to yield the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for developing new therapeutic agents .
Medicine
In medicine, ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol is investigated for its potential to treat various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Wirkmechanismus
The mechanism of action of ®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The aminothiazole moiety can bind to enzymes or receptors, modulating their activity. The difluoromethoxy group enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
- Pyrrolidine derivatives
- Chiral oxazolines
Uniqueness
®-(2-Aminothiazol-5-yl)(4-(difluoromethoxy)phenyl)methanol stands out due to its unique combination of a thiazole ring and a difluoromethoxy-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10F2N2O2S |
|---|---|
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
(R)-(2-amino-1,3-thiazol-5-yl)-[4-(difluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H10F2N2O2S/c12-10(13)17-7-3-1-6(2-4-7)9(16)8-5-15-11(14)18-8/h1-5,9-10,16H,(H2,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
RMJTWAGFMRFVTG-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C2=CN=C(S2)N)O)OC(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CN=C(S2)N)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13341569.png)
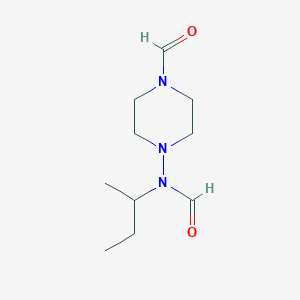
![(2-(3-(8-(4-(4-(Chloromethyl)benzyl)piperazin-1-yl)-1,3-dioxo-1H-benzo[10,5]anthra[2,1,9-def]isoquinolin-2(3H)-yl)propanamido)ethyl)triphenylphosphonium chloride](/img/structure/B13341576.png)
![{2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13341588.png)
